4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is a promising drug candidate for cancer immunotherapy due to its ability to enhance the anti-tumor immune response.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Studies have shed light on the metabolism and pharmacokinetic profiles of related compounds, offering insights into how these substances are processed within the human body. For instance, research on GSK1322322, a peptidase deformylase inhibitor, has revealed important data on its low plasma clearance and significant absorption after oral administration, highlighting the compound's systemic circulation predominance and the critical role of glucuronidation as a major pathway in humans (Donna B. Mamaril-Fishman et al., 2014). Such research underlines the importance of understanding drug metabolism for optimizing dosing and minimizing adverse effects.
Cancer Treatment
The compound and its analogs have been instrumental in the development of chemotherapy regimens, particularly in the treatment of cancers. Capecitabine, an oral fluoropyrimidine carbamate, exemplifies how modifications to the fluoropyrimidine structure can lead to drugs that are selectively activated in tumor sites, offering a promising approach to cancer therapy. Phase II studies have demonstrated the efficacy of capecitabine in combination with other drugs for treating metastatic breast cancer, showcasing its potential in providing effective and patient-friendly chemotherapy options (G. Schaller et al., 2007).
Enhancing Drug Safety and Efficacy
The exploration of "4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide" and related compounds has also focused on enhancing the safety and efficacy of chemotherapy. Research into the genetic and metabolic factors influencing patient responses to fluoropyrimidine-based treatments has been pivotal in developing personalized treatment plans that mitigate toxicity risks. Studies on the impact of DPYD gene variants on fluoropyrimidine toxicity highlight the significance of genetic screening in identifying patients at risk of severe adverse reactions, thereby informing dose adjustments and treatment choices (A. Loganayagam et al., 2013).
Propiedades
IUPAC Name |
4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN5O/c1-2-5-17-15(22)21-8-6-20(7-9-21)14-12(16)13(11-3-4-11)18-10-19-14/h2,10-11H,1,3-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRFWIWTOOZYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.